molecular formula C10H14FNO B13051216 (1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL

Katalognummer: B13051216
Molekulargewicht: 183.22 g/mol
InChI-Schlüssel: ICAGVSBRKORTNY-XCBNKYQSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceutical research. The compound’s unique structure, featuring an amino group and a fluorinated aromatic ring, contributes to its distinct chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde and a suitable chiral amine.

    Reductive Amination: The key step involves the reductive amination of 3-fluoro-4-methylbenzaldehyde with the chiral amine in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired enantiomerically pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification methods ensures efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups like nitro, halogen, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like nitric acid, bromine, or alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL is used as a chiral building block for the synthesis of complex molecules

Biology

In biological research, the compound is used to study enzyme-substrate interactions and receptor binding. Its chiral nature makes it an excellent probe for investigating stereoselective biological processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound for developing drugs targeting specific receptors or enzymes, particularly in the treatment of neurological disorders.

Industry

In the pharmaceutical industry, the compound is used in the development of active pharmaceutical ingredients (APIs). Its unique properties make it suitable for formulating drugs with improved efficacy and reduced side effects.

Wirkmechanismus

The mechanism of action of (1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amino group and fluorinated aromatic ring facilitate binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1R,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(3-bromo-4-methylphenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(3-methyl-4-methylphenyl)propan-2-OL

Uniqueness

Compared to similar compounds, (1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s binding affinity and selectivity for specific targets, making it a valuable tool in drug discovery and development.

Eigenschaften

Molekularformel

C10H14FNO

Molekulargewicht

183.22 g/mol

IUPAC-Name

(1R,2R)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1

InChI-Schlüssel

ICAGVSBRKORTNY-XCBNKYQSSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)[C@H]([C@@H](C)O)N)F

Kanonische SMILES

CC1=C(C=C(C=C1)C(C(C)O)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.